2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol
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Overview
Description
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol is an organic compound with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol . It is characterized by the presence of a fluorinated phenyl ring and an ethanol group. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as methanol or ethanol . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is a common approach. This method allows for the selective reduction of the aldehyde group to the corresponding alcohol with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetaldehyde or 2-[2-Fluoro-5-(trifluoromethyl)phenyl]acetic acid.
Reduction: 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
- (5-Fluoro-2-methoxyphenyl)methanol
- [5-Fluoro-2-(trifluoromethyl)phenyl]acetic acid
Uniqueness
2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the phenyl ring. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of the ethanol group also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5,14H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIXBCMBMSZIOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590711 |
Source
|
Record name | 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-79-1 |
Source
|
Record name | 2-Fluoro-5-(trifluoromethyl)benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886761-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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